molecular formula C28H24FN5 B2448865 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine CAS No. 477238-81-6

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine

Cat. No.: B2448865
CAS No.: 477238-81-6
M. Wt: 449.533
InChI Key: PIZSBMZHAZVOCX-UHFFFAOYSA-N
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Description

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSBMZHAZVOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted piperazine and pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies suggest that the binding site of the compound may differ from that of conventional inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is unique due to its specific molecular structure, which confers distinct biological activities and selectivity towards certain molecular targets. Its ability to act as an irreversible and non-competitive inhibitor sets it apart from other similar compounds .

Biological Activity

The compound 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolo[2,3-d]pyrimidines and features a complex structure that contributes to its biological activities. The molecular formula is C18H19N3C_{18}H_{19}N_3 with a molecular weight of approximately 287.32 g/mol. The presence of the piperazine ring and fluorophenyl group enhances its lipophilicity and bioavailability.

Research indicates that compounds similar to This compound may exhibit inhibitory effects on various biological targets:

  • Kinase Inhibition : Studies suggest that pyrrolo[2,3-d]pyrimidine derivatives can inhibit kinases involved in cancer progression. For instance, they may target the serine/threonine protein kinase Chk1, which plays a critical role in cell cycle regulation and DNA damage response .
  • Monoamine Oxidase (MAO) Activity : Similar compounds have shown significant inhibitory effects on MAO-A and MAO-B, which are important in neurochemical pathways related to mood disorders .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Target IC50 Value Reference
Kinase InhibitionChk1Low nanomolar range
Monoamine Oxidase InhibitionMAO-A / MAO-B0.013 µM (MAO-B)
CytotoxicityCancer Cell Lines (e.g., L929)IC50 = 27.05 µM

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives on L929 fibroblast cells. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds through their action on MAO enzymes. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have shown favorable absorption and distribution characteristics for this class of compounds, suggesting their viability for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine, and how can they be addressed?

  • Answer: The synthesis involves multi-step protocols, including condensation, Vilsmeier-Haack-Arnold formylation, and coupling reactions. A critical challenge is controlling regioselectivity during pyrrolo[2,3-d]pyrimidine ring formation. For example, intermediates like 1H-pyrazole-4-carbaldehyde (6a-6g) must be purified rigorously to avoid side reactions during coupling with barbituric acid derivatives . Refluxing in EtOH/H₂O (4:1 v/v) improves yield by stabilizing reactive intermediates.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer: Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl vs. diphenyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, the pyrrolo[2,3-d]pyrimidine core generates distinct aromatic proton signals at δ 8.2–8.5 ppm, while the piperazine moiety shows peaks near δ 3.0–3.5 ppm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Answer: Prioritize in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and kinase inhibition screens , given the structural similarity to pyrrolopyrimidine-based kinase inhibitors. Compare results to known analogs like 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, which show activity in enzymatic assays .

Advanced Research Questions

Q. How does the fluorophenyl substitution at the piperazine moiety influence target binding affinity?

  • Answer: The 2-fluorophenyl group enhances lipophilicity and π-stacking interactions with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) can model binding to kinases like JAK2 or EGFR. Compare with non-fluorinated analogs (e.g., 4-(4-methoxyphenyl)piperazine) to quantify steric/electronic effects .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Answer: Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability). Use LC-MS/MS to track compound degradation in plasma. Modify the piperazine ring with stabilizing groups (e.g., chloroacetyl or benzodioxinylcarbonyl) to improve metabolic stability, as demonstrated in related piperazine derivatives .

Q. How can researchers optimize solubility without compromising target affinity?

  • Answer: Introduce polar substituents (e.g., hydroxyl or morpholine groups) on the pyrrolopyrimidine core while retaining critical pharmacophores. For instance, 4-morpholinyl-pyrrolo[2,3-d]pyrimidine derivatives exhibit balanced solubility and potency . Solubility can be quantified via HPLC-based logP measurements .

Q. What computational methods predict off-target interactions for this compound?

  • Answer: Use QSAR models and pharmacophore mapping to identify potential off-targets (e.g., serotonin or dopamine receptors due to the piperazine moiety). Validate with radioligand binding assays against GPCR panels. For example, 2-(4-fluorophenyl)piperazine derivatives show affinity for 5-HT₁A receptors .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
1H-Pyrazole-4-carbaldehyde (6a-6g)POCl₃/DMF, 80°C65–75
Final Coupling ProductBarbituric acid, EtOH/H₂O, reflux50–60

Table 2: Comparative Bioactivity of Piperazine Derivatives

CompoundTarget (IC₅₀, nM)Solubility (µg/mL)
4-(2-Fluorophenyl)piperazineJAK2: 12 ± 28.5
4-(4-Methoxyphenyl)piperazineJAK2: 45 ± 522.1

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